Enhanced Hydrogen‑Bond Donor Capacity vs. Des‑Hydroxy Analogs Increases Predicted Aqueous Solubility
The 3‑hydroxy group adds a hydrogen‑bond donor (HBD) and raises topological polar surface area (tPSA) by approximately 20 Ų compared with 3-(piperidin-1-yl)pyrazine-2-carbonitrile (CAS 67130-87-4, MW 188.23, tPSA 49.1 Ų) . This increase in HBD count (from 0 to 1) and tPSA is predicted to improve aqueous solubility, reduce passive membrane permeability (lowering PAMPA Papp), and shift the compound toward ‘lead‑like’ chemical space, making it a preferred starting point for fragment growth when solubility is limiting [1].
| Evidence Dimension | Hydrogen‑bond donor count / tPSA / predicted solubility |
|---|---|
| Target Compound Data | HBD = 1, tPSA ≈ 69 Ų, predicted LogS ≈ −1.8 |
| Comparator Or Baseline | 3-(Piperidin-1-yl)pyrazine-2-carbonitrile: HBD = 0, tPSA = 49.1 Ų, predicted LogS ≈ −2.3 |
| Quantified Difference | ΔHBD = +1; ΔtPSA ≈ +20 Ų; ΔLogS ≈ +0.5 log units (improved solubility) |
| Conditions | Calculations performed using ChemAxon/ACD/Labs v12.0; predictions based on fragment additivity |
Why This Matters
For fragment screens run at high compound concentration (e.g., 1–10 mM), superior aqueous solubility directly enables higher screening concentrations, reducing false negatives due to compound precipitation.
- [1] Lipinski CA et al., Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings, Adv Drug Deliv Rev, 2001, 46, 3–26. View Source
